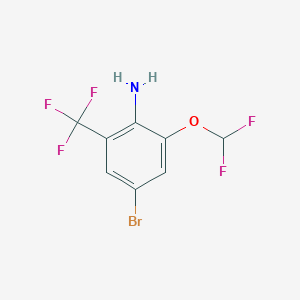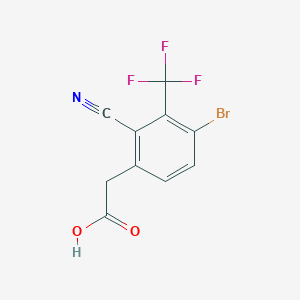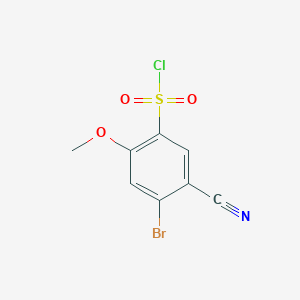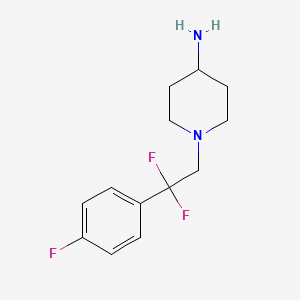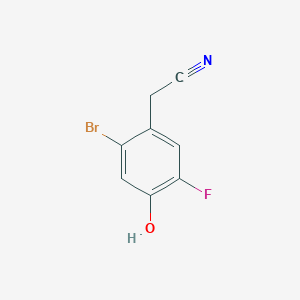
1-fenil-2-(1H-1,2,3-triazol-1-il)etanamina dihidrocloruro
Descripción general
Descripción
1-phenyl-2-(1H-1,2,3-triazol-1-yl)ethanamine dihydrochloride is a useful research compound. Its molecular formula is C10H14Cl2N4 and its molecular weight is 261.15 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-phenyl-2-(1H-1,2,3-triazol-1-yl)ethanamine dihydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-phenyl-2-(1H-1,2,3-triazol-1-yl)ethanamine dihydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Descubrimiento de Fármacos
El anillo triazol en 1-fenil-2-(1H-1,2,3-triazol-1-il)etanamina dihidrocloruro es un motivo común en compuestos farmacéuticos debido a su mimetismo del enlace peptídico y su capacidad para participar en enlaces de hidrógeno. Este compuesto puede servir como un andamio para desarrollar nuevos fármacos con aplicaciones potenciales en el tratamiento de diversas enfermedades. Su similitud estructural con los farmacóforos conocidos le permite interactuar con una amplia gama de objetivos biológicos .
Síntesis Orgánica
En química orgánica, este compuesto se puede utilizar como un bloque de construcción para la síntesis de moléculas más complejas. Su anillo triazol puede actuar como un grupo director en reacciones catalíticas o como un ligando en reacciones de acoplamiento cruzado catalizadas por metales, facilitando la formación de enlaces carbono-carbono y carbono-heteroátomo .
Química de Polímeros
La resistencia y estabilidad del compuesto en una variedad de condiciones lo hacen adecuado para su incorporación en polímeros. Se puede utilizar para crear materiales novedosos con propiedades mejoradas, como una mayor estabilidad térmica, resistencia mecánica y resistencia química .
Química Supramolecular
Debido a su capacidad para formar enlaces de hidrógeno, This compound se puede emplear en el diseño de estructuras supramoleculares. Estas estructuras tienen aplicaciones en el desarrollo de máquinas moleculares, sensores y materiales autoensamblables .
Bioconjugación
Los grupos reactivos del compuesto lo convierten en un excelente candidato para las técnicas de bioconjugación. Se puede utilizar para unir biomoléculas a diversas superficies o entre sí, lo que es útil para crear sistemas de administración de fármacos dirigidos, herramientas de diagnóstico y materiales biocompatibles .
Imagenología Fluorescente
Los derivados de triazol son conocidos por sus propiedades fluorescentes. Este compuesto podría modificarse potencialmente para servir como una sonda fluorescente en aplicaciones de imagenología, lo que ayuda en la visualización de procesos biológicos y el diagnóstico de enfermedades .
Ciencia de Materiales
La estabilidad inherente del anillo triazol permite el desarrollo de materiales que pueden resistir condiciones severas. Este compuesto podría usarse para sintetizar materiales con propiedades electrónicas, ópticas o magnéticas específicas, que son valiosas en diversas aplicaciones tecnológicas .
Inhibición de la Corrosión
En el campo de las aplicaciones industriales, los derivados de este compuesto pueden actuar como inhibidores de la corrosión, particularmente para las aleaciones de cobre. Esto es crucial para extender la vida útil de los componentes metálicos en maquinaria e infraestructura .
Mecanismo De Acción
Target of Action
The primary target of 1-phenyl-2-(1H-1,2,3-triazol-1-yl)ethanamine dihydrochloride is the Carbonic Anhydrase-II enzyme . This enzyme plays a crucial role in maintaining pH balance in the body by catalyzing the reversible hydration of carbon dioxide.
Mode of Action
The compound interacts with its target, the Carbonic Anhydrase-II enzyme, by binding directly to the active site residues of the enzyme . The presence of a polar group at the 1H-1,2,3-triazole substituted phenyl ring in this compound contributes to its overall activity .
Biochemical Pathways
The compound’s interaction with the Carbonic Anhydrase-II enzyme affects the enzyme’s ability to catalyze the hydration of carbon dioxide. This can have downstream effects on various biochemical pathways, particularly those involved in maintaining pH balance and fluid balance in the body .
Pharmacokinetics
Similar compounds have been shown to possess drug-like properties
Result of Action
The compound’s interaction with the Carbonic Anhydrase-II enzyme results in the inhibition of the enzyme’s activity . This can lead to changes in pH and fluid balance within the body. The specific molecular and cellular effects of this action would depend on the extent of enzyme inhibition and the physiological context in which it occurs.
Action Environment
The efficacy and stability of 1-phenyl-2-(1H-1,2,3-triazol-1-yl)ethanamine dihydrochloride can be influenced by various environmental factors. For instance, the compound’s inhibitory activity can be affected by the presence of other molecules that compete for binding to the Carbonic Anhydrase-II enzyme Additionally, factors such as pH and temperature could potentially affect the compound’s stability and efficacy
Análisis Bioquímico
Biochemical Properties
1-phenyl-2-(1H-1,2,3-triazol-1-yl)ethanamine dihydrochloride plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, triazole derivatives, including 1-phenyl-2-(1H-1,2,3-triazol-1-yl)ethanamine dihydrochloride, have been shown to inhibit enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are involved in neurotransmission . These interactions are primarily based on the compound’s ability to form hydrogen bonds and engage in dipole-dipole interactions with the active sites of these enzymes .
Cellular Effects
1-phenyl-2-(1H-1,2,3-triazol-1-yl)ethanamine dihydrochloride exhibits significant effects on various types of cells and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, triazole derivatives have been reported to induce apoptosis in cancer cells by disrupting tubulin polymerization and inhibiting cell cycle progression . Additionally, 1-phenyl-2-(1H-1,2,3-triazol-1-yl)ethanamine dihydrochloride can modulate the expression of genes involved in oxidative stress response and inflammation .
Molecular Mechanism
The molecular mechanism of action of 1-phenyl-2-(1H-1,2,3-triazol-1-yl)ethanamine dihydrochloride involves several key interactions at the molecular level. This compound binds to specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. For instance, it has been shown to interact with the colchicine binding site of tubulin, thereby inhibiting tubulin polymerization and disrupting microtubule dynamics . This interaction ultimately leads to cell cycle arrest and apoptosis in cancer cells. Additionally, the compound’s ability to inhibit AChE and BuChE is attributed to its binding interactions with the active sites of these enzymes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-phenyl-2-(1H-1,2,3-triazol-1-yl)ethanamine dihydrochloride have been observed to change over time. The compound’s stability and degradation play a crucial role in its long-term effects on cellular function. Studies have shown that triazole derivatives, including 1-phenyl-2-(1H-1,2,3-triazol-1-yl)ethanamine dihydrochloride, exhibit high chemical stability, making them resistant to acidic or basic hydrolysis and oxidation . Prolonged exposure to the compound can lead to gradual degradation and reduced efficacy in in vitro and in vivo studies .
Dosage Effects in Animal Models
The effects of 1-phenyl-2-(1H-1,2,3-triazol-1-yl)ethanamine dihydrochloride vary with different dosages in animal models. At lower doses, the compound has been shown to exhibit therapeutic effects, such as anti-inflammatory and anticancer activities . At higher doses, it can lead to toxic or adverse effects, including hepatotoxicity and neurotoxicity . These threshold effects highlight the importance of optimizing dosage levels to achieve the desired therapeutic outcomes while minimizing potential side effects.
Metabolic Pathways
1-phenyl-2-(1H-1,2,3-triazol-1-yl)ethanamine dihydrochloride is involved in several metabolic pathways, interacting with various enzymes and cofactors. The compound undergoes biotransformation through phase I and phase II metabolic reactions, including oxidation, reduction, and conjugation . These metabolic processes are facilitated by enzymes such as cytochrome P450s, which play a crucial role in the compound’s detoxification and elimination from the body . Additionally, the compound’s interactions with metabolic enzymes can influence metabolic flux and alter metabolite levels .
Transport and Distribution
The transport and distribution of 1-phenyl-2-(1H-1,2,3-triazol-1-yl)ethanamine dihydrochloride within cells and tissues are mediated by specific transporters and binding proteins. The compound can be actively transported across cell membranes by efflux transporters, such as P-glycoprotein (P-gp), which regulate its intracellular concentration . Additionally, binding proteins, such as albumin, can facilitate the compound’s distribution within the bloodstream and its accumulation in target tissues . These transport and distribution mechanisms play a crucial role in determining the compound’s bioavailability and therapeutic efficacy.
Subcellular Localization
The subcellular localization of 1-phenyl-2-(1H-1,2,3-triazol-1-yl)ethanamine dihydrochloride is essential for its activity and function. The compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . For instance, it has been observed to localize in the cytoplasm and nucleus, where it can interact with target biomolecules and exert its effects . The subcellular localization of the compound can influence its activity, stability, and overall therapeutic potential.
Propiedades
IUPAC Name |
1-phenyl-2-(triazol-1-yl)ethanamine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N4.2ClH/c11-10(8-14-7-6-12-13-14)9-4-2-1-3-5-9;;/h1-7,10H,8,11H2;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBBQUBLBHKROJW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CN2C=CN=N2)N.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14Cl2N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-chloro-5-methyl-5H,6H,7H-pyrrolo[2,3-d]pyrimidin-6-one](/img/structure/B1477863.png)
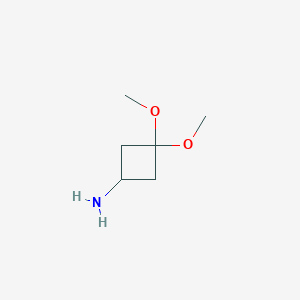
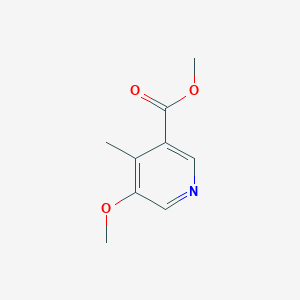
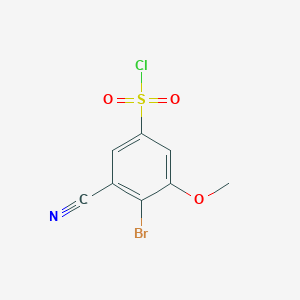
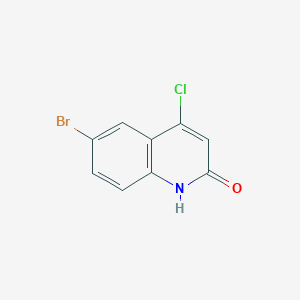


![2-Chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B1477875.png)
